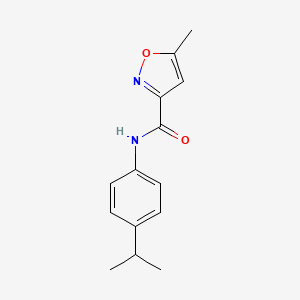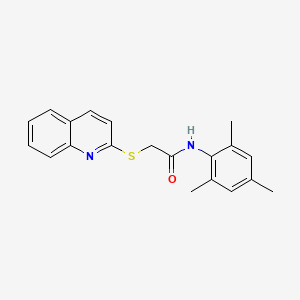
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CMBO, is a synthetic compound with potential applications in scientific research. This compound belongs to the family of oxazolones and has been studied for its potential biological activities.
科学研究应用
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential biological activities, including its anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain cellular signaling pathways. 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to possess antioxidant activity and to regulate the expression of certain genes. 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to reduce the levels of certain enzymes, such as COX-2, that are involved in inflammation and cancer development.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. Additionally, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, one limitation of using 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new derivatives of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to identify its potential therapeutic targets. Finally, more research is needed to explore the potential applications of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound with potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one represents a promising avenue for future research.
合成方法
The synthesis of 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction between 2-chlorobenzaldehyde and 2-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is purified by recrystallization to obtain 2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in high yield and purity.
属性
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-15-9-5-2-6-11(15)10-14-17(20)22-16(19-14)12-7-3-4-8-13(12)18/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGBPNKBSNVYHU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)

![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)


![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)